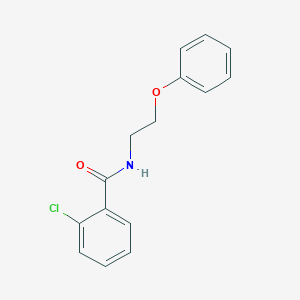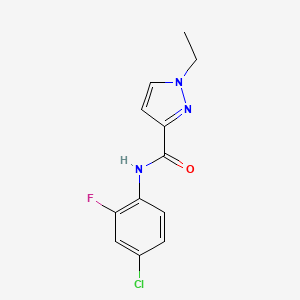![molecular formula C18H19ClFNO3S B5345640 2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide](/img/structure/B5345640.png)
2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide, also known as CFTR corrector, is a small molecule drug that has been extensively studied for its potential use in treating cystic fibrosis. Cystic fibrosis is a genetic disease that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates ion transport across cell membranes. CFTR correctors are designed to help correct the malfunctioning CFTR protein, which could potentially improve the symptoms and prognosis of cystic fibrosis patients.
Mechanism of Action
2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide correctors work by binding to the this compound protein and helping it reach the cell surface where it can function properly. In cystic fibrosis patients, the this compound protein is misfolded and degraded before it can reach the cell surface. This compound correctors help to stabilize the protein and prevent its degradation, allowing it to reach the cell surface and function as intended.
Biochemical and Physiological Effects:
This compound correctors have been shown to increase this compound protein expression and function in cells with certain mutations. This can lead to improved ion transport across cell membranes, which is important for maintaining proper fluid balance in the body. This compound correctors have also been shown to reduce inflammation in the lungs, which is a common symptom of cystic fibrosis.
Advantages and Limitations for Lab Experiments
2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide correctors have several advantages for lab experiments, including their small size, ease of synthesis, and ability to target specific mutations. However, there are also limitations to using this compound correctors in lab experiments, including the need for specialized equipment and expertise in organic chemistry.
Future Directions
There are several future directions for research on 2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide correctors, including the development of more potent and selective compounds, the optimization of dosing regimens, and the exploration of combination therapies. Other potential applications of this compound correctors include their use in treating other diseases that involve misfolded proteins, such as Alzheimer's disease and Huntington's disease. Overall, this compound correctors have the potential to significantly improve the lives of cystic fibrosis patients and pave the way for the development of new therapies for other diseases.
Synthesis Methods
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide correctors is a complex process that involves multiple steps and requires expertise in organic chemistry. The most common synthesis method involves the use of palladium-catalyzed cross-coupling reactions to link various building blocks together. The final product is purified using chromatography techniques to obtain a pure compound.
Scientific Research Applications
2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide correctors have been extensively studied in preclinical and clinical trials for their potential use in treating cystic fibrosis. In vitro studies have shown that this compound correctors can increase the expression and function of the this compound protein in cells with certain mutations. In vivo studies in animal models have also shown promising results, with improved lung function and reduced inflammation observed in treated animals.
properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[1-(4-methylsulfonylphenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3S/c1-3-17(12-5-8-15(9-6-12)25(2,23)24)21-18(22)10-13-4-7-14(19)11-16(13)20/h4-9,11,17H,3,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTUBBJDWWSJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345557.png)
![7-(3-chlorophenyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5345558.png)

![4-({2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5345564.png)
![N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5345570.png)
![3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide](/img/structure/B5345575.png)
![(2R*,3S*,6R*)-5-(3-isoxazolylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345583.png)
![N-(2,4-dimethylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5345591.png)

![3-[3-(allyloxy)phenyl]-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5345598.png)

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N,N-dimethylacetamide dihydrochloride](/img/structure/B5345615.png)
![2-({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5345623.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345624.png)